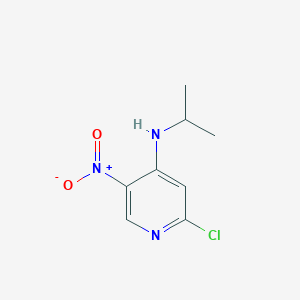
2-Chloro-N-isopropyl-5-nitropyridin-4-amine
Overview
Description
2-Chloro-N-isopropyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, an isopropyl group at the nitrogen atom, and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine typically involves the nitration of 2-chloropyridine followed by amination. One common method includes the following steps:
Nitration: 2-Chloropyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitrated product is then reacted with isopropylamine under suitable conditions to replace the hydrogen atom at the nitrogen position with an isopropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 2-methoxy-N-isopropyl-5-nitropyridin-4-amine.
Reduction: Reduction of the nitro group yields 2-chloro-N-isopropyl-5-aminopyridin-4-amine.
Oxidation: Oxidation of the isopropyl group can yield corresponding ketones or carboxylic acids.
Scientific Research Applications
2-Chloro-N-isopropyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isopropyl group can influence the compound’s binding affinity to various receptors or enzymes. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Similar structure but lacks the isopropyl group.
2-Chloro-N-methyl-5-nitropyridin-4-amine: Similar but with a methyl group instead of an isopropyl group.
2-Chloro-5-methyl-4-nitropyridine: Similar but with a methyl group at the 5-position instead of a nitro group.
Uniqueness
2-Chloro-N-isopropyl-5-nitropyridin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the isopropyl group can enhance its lipophilicity and influence its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-5-nitro-N-propan-2-ylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(2)11-6-3-8(9)10-4-7(6)12(13)14/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCMQRQMJHBEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160713.png)
![5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160722.png)
![5-(4-Fluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160730.png)



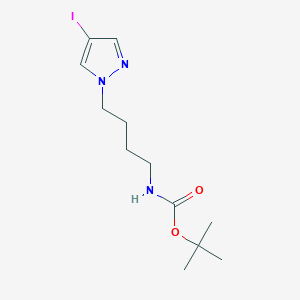
![Ethyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]cyclopropanecarboxylate](/img/structure/B8160782.png)
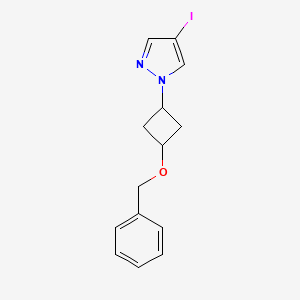
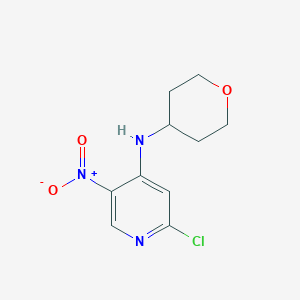
![6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8160800.png)
![6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8160803.png)
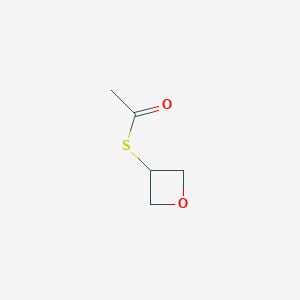
![(5-Nitro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8160811.png)
